Pam3CSK4 vs. Pam2CSK4: Differential Potency at Human TLR2/1 Heterodimer
Pam3CSK4 TFA exhibits significantly greater potency and efficacy than Pam2CSK4 at the human TLR2/1 heterodimer [1]. While Pam2CSK4 predominantly signals through TLR2/6, Pam3CSK4 is the preferred ligand for TLR2/1 in human systems, making it the appropriate choice for studies focused on this specific innate immune axis [1]. Notably, this relative potency relationship reverses in equine TLR2/1, underscoring the species-specific nature of TLR2/1 recognition [1].
| Evidence Dimension | Potency and efficacy at TLR2/1 heterodimer |
|---|---|
| Target Compound Data | Greater potency and efficacy than Pam2CSK4 at human TLR2/1 |
| Comparator Or Baseline | Pam2CSK4: lower potency and efficacy at human TLR2/1 |
| Quantified Difference | Significantly greater potency; relative rank order reverses in equine species |
| Conditions | HEK293T cells transfected with human TLR2 and TLR1; NF-κB activation readout |
Why This Matters
Researchers studying human TLR2/1-specific signaling must use Pam3CSK4, as Pam2CSK4 fails to achieve equivalent activation of this heterodimer.
- [1] Irvine KL, Hopkins LJ, Gangloff M, Bryant CE. The molecular basis for recognition of bacterial ligands at equine TLR2, TLR1 and TLR6. Vet Res. 2013;44:50. View Source
